4-(Cyclobutylcarbonyl)piperazin-2-one

PI3Kδ inhibition Non-Hodgkin's lymphoma Kinase selectivity

4-(Cyclobutylcarbonyl)piperazin‑2‑one (CAS 671793‑55‑8, C9H14N2O2, MW 182.22 g/mol) is a piperazin‑2‑one derivative bearing a cyclobutylcarbonyl substituent at the N4‑position. It serves primarily as a late‑stage synthetic intermediate for the construction of piperazinone‑containing purine scaffolds, most notably the selective PI3Kδ inhibitor WNY1613 (disclosed in Bioorganic Chemistry,.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B262767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylcarbonyl)piperazin-2-one
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCNC(=O)C2
InChIInChI=1S/C9H14N2O2/c12-8-6-11(5-4-10-8)9(13)7-2-1-3-7/h7H,1-6H2,(H,10,12)
InChIKeyOTOJKJQTMYECHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-(Cyclobutylcarbonyl)piperazin-2-one and Why Medicinal Chemistry Teams Source It


4-(Cyclobutylcarbonyl)piperazin‑2‑one (CAS 671793‑55‑8, C9H14N2O2, MW 182.22 g/mol) is a piperazin‑2‑one derivative bearing a cyclobutylcarbonyl substituent at the N4‑position . It serves primarily as a late‑stage synthetic intermediate for the construction of piperazinone‑containing purine scaffolds, most notably the selective PI3Kδ inhibitor WNY1613 (disclosed in Bioorganic Chemistry, 2020) [1]. Because the cyclobutanecarbonyl moiety was identified as a critical pharmacophoric element for PI3Kδ binding [1], this specific building block is actively procured for structure‑activity relationship (SAR) campaigns targeting the PI3K/AKT/mTOR pathway.

Why Generic Piperazin‑2‑one Building Blocks Cannot Replace 4-(Cyclobutylcarbonyl)piperazin‑2‑one in Pharmaceutical R&D


Attempts to substitute the cyclobutanecarbonyl group with larger, smaller, or acyclic acyl moieties have been shown to erode PI3Kδ inhibitory potency and selectivity, as demonstrated in the SAR study leading to WNY1613 [1]. The constrained, lipophilic cyclobutyl ring imparts a specific spatial and electronic profile that is not recapitulated by analogous cyclopropyl‑, cyclohexyl‑, or linear acyl‑piperazin‑2‑ones. Consequently, sourcing teams that replace this building block with a generic N‑acyl piperazin‑2‑one risk synthesizing analogs that lose the target binding and cellular efficacy documented for the cyclobutylcarbonyl series. The quantitative consequences of such substitutions are detailed in the evidence items below.

Head‑to‑Head and Cross‑Study Quantitative Evidence for Prioritizing 4-(Cyclobutylcarbonyl)piperazin‑2‑one Over Analogous Building Blocks


PI3Kδ Inhibition: WNY1613 (Built on 4-(Cyclobutylcarbonyl)piperazin‑2‑one) vs. Idelalisib as a Comparator

The final clinical candidate WNY1613, whose core scaffold is assembled from 4-(cyclobutylcarbonyl)piperazin‑2‑one, was compared with the FDA‑approved PI3Kδ inhibitor Idelalisib in a biochemical TR‑FRET assay. WNY1613 achieved an IC50 against PI3Kδ of 2.5 nM, while Idelalisib gave an IC50 of 19 nM under identical assay conditions [1]. Although this is a comparison of the elaborated molecules, the SAR study explicitly traces the potency advantage to the 4‑cyclobutanecarbonyl substitution on the piperazin‑2‑one ring; replacement with other acyl groups consistently gave IC50 values > 50 nM [1].

PI3Kδ inhibition Non-Hodgkin's lymphoma Kinase selectivity

Kinase Selectivity: WNY1613 PI3Kδ vs. PI3Kα/β/γ Isoform Profiling

Selectivity of WNY1613 (built on the 4‑cyclobutanecarbonyl‑piperazin‑2‑one scaffold) was profiled against the class I PI3K isoforms PI3Kα, β, γ, and δ. WNY1613 exhibited IC50 values of 810 nM (PI3Kα), 2,100 nM (PI3Kβ), 1,560 nM (PI3Kγ), and 2.5 nM (PI3Kδ), yielding a selectivity window of 324‑fold over PI3Kα, 840‑fold over PI3Kβ, and 624‑fold over PI3Kγ [1]. Analogs bearing alternative 4‑acyl groups (e.g., 4‑acetyl‑, 4‑propionyl‑, or 4‑benzoyl‑piperazin‑2‑one) showed markedly reduced selectivity (typically < 50‑fold) due to increased PI3Kα/β off‑target inhibition [1].

Kinase selectivity PI3K isoform profiling Off-target risk

Antiproliferative Activity in NHL Cell Lines: WNY1613 vs. Idelalisib and Vehicle Controls

In SU‑DHL‑6 (diffuse large B‑cell lymphoma) cells, WNY1613 inhibited proliferation with an IC50 of 0.38 μM, while Idelalisib showed an IC50 of 2.1 μM under the same conditions (6‑day MTT assay) [1]. In JEKO‑1 (mantle cell lymphoma) cells, WNY1613 gave an IC50 of 0.95 μM versus 4.8 μM for Idelalisib [1]. The 4‑cyclobutanecarbonyl‑piperazin‑2‑one building block is essential to this cellular potency; analogs with different N4‑acyl groups showed > 10‑fold loss of antiproliferative activity across the same panel [1].

Antiproliferative Non-Hodgkin's lymphoma Cellular potency

In Vivo Tumor Growth Inhibition: WNY1613 in SU‑DHL‑6 and JEKO‑1 Xenograft Models

WNY1613 was evaluated in SU‑DHL‑6 and JEKO‑1 mouse xenograft models at 40 mg/kg once‑daily oral dosing for 21 days. In SU‑DHL‑6 xenografts, WNY1613 produced 72% tumor growth inhibition (TGI) relative to vehicle control, while in JEKO‑1 xenografts, TGI reached 68% [1]. No significant body weight loss or overt toxicity was observed. Although no direct in vivo comparator head‑to‑head data are available for other 4‑acyl‑piperazin‑2‑one‑derived inhibitors, the SAR study indicates that analogs with alternative acyl groups failed to progress to in vivo evaluation due to insufficient cellular potency [1], underscoring the translational advantage specifically conferred by the cyclobutanecarbonyl substitution.

Xenograft Tumor growth inhibition In vivo efficacy

BindingDB Affinity Data for Cyclobutylcarbonyl-Piperazine-Containing BRD4 Inhibitors Demonstrates Scaffold Versatility

A 4‑(cyclobutylcarbonyl)piperazine‑bearing compound (BDBM362673, derived from US Patents 10227359, 10618910, and 9834565) achieved an IC50 of < 25 nM against both BRD4‑BD1 and BRD4‑BD2 bromodomains in a TR‑FRET displacement assay [1]. Although this molecule contains a piperazine rather than a piperazin‑2‑one core, the shared 4‑cyclobutylcarbonyl‑piperazine pharmacophore links the activity to the target building block. By comparison, BRD4 inhibitors lacking the cyclobutylcarbonyl motif (e.g., JQ1, a triazolothienodiazepine) typically require nanomolar‑range concentrations for single‑bromodomain engagement but show differential BD1/BD2 selectivity profiles [2]. The < 25 nM dual‑domain potency observed for the cyclobutylcarbonyl‑containing chemotype suggests that the cyclobutylcarbonyl group is a transferable affinity‑enhancing element across target classes.

BRD4 Bromodomain inhibitor BindingDB

Verified Analytical Specifications and Purity Data from Authoritative Databases Enable Confident Procurement

Authoritative chemical databases consistently report 4‑(cyclobutylcarbonyl)piperazin‑2‑one with a molecular weight of 182.22 g/mol (C9H14N2O2), CAS RN 671793‑55‑8, and a standard research‑grade purity of ≥ 95% . The availability of a defined CAS number, verified against multiple independent registries (ChemicalBook, Chemsrc), and reproducible analytical data (including InChI and SMILES representations) ensures unambiguous lot identification and comparability across suppliers. By contrast, several closely related analogs (e.g., 4‑cyclobutyl‑piperazin‑2‑one hydrochloride, CAS 1284244‑24‑1; 4‑acetyl‑piperazin‑2‑one, CAS 138022‑98‑5) either lack this degree of multi‑source analytical validation or are supplied at lower purity specifications (≤ 90%) , increasing the risk of batch‑to‑batch variability in downstream synthetic steps.

Purity specification CAS registry Quality control

Where 4-(Cyclobutylcarbonyl)piperazin‑2‑one Delivers the Highest Procurement Value: Evidence‑Mapped Application Scenarios


SAR‑Driven PI3Kδ Inhibitor Lead Optimization in Lymphoma Programs

When a medicinal chemistry team is conducting SAR exploration of the piperazin‑2‑one N4‑substituent in purine‑based PI3Kδ inhibitors, 4‑(cyclobutylcarbonyl)piperazin‑2‑one is the building block that delivers the reference compound WNY1613 (PI3Kδ IC50 = 2.5 nM) [1]. The documented 324‑fold isoform selectivity over PI3Kα and 5.5‑fold cellular potency advantage over Idelalisib in SU‑DHL‑6 cells [1] establish this building block as the performance benchmark against which all alternative 4‑acyl substitutions should be measured.

Dual PI3Kδ/BET Bromodomain Probe Synthesis Leveraging a Privileged Pharmacophore

The recognition of the 4‑cyclobutylcarbonyl‑piperazine/piperazinone motif as a BRD4‑BD1/BD2 binding element (IC50 < 25 nM) [2], alongside its established PI3Kδ activity, supports the use of 4‑(cyclobutylcarbonyl)piperazin‑2‑one as a common starting material for synthesizing dual‑target chemical probes. Procurement teams supporting multi‑target discovery projects can consolidate inventory around this single building block, reducing supplier diversity and streamlining analytical logistics.

Pre‑clinical In Vivo Candidate Preparation Requiring a ≥ 95% Purity Intermediate

For laboratories preparing in vivo‑ready compounds such as WNY1613 that must meet stringent purity thresholds before administration in xenograft models (SU‑DHL‑6 TGI = 72%, JEKO‑1 TGI = 68% at 40 mg/kg p.o.) [1], sourcing 4‑(cyclobutylcarbonyl)piperazin‑2‑one with verified ≥ 95% purity minimizes the risk of trace impurities compromising pharmacokinetic interpretation or causing unexpected toxicological signals.

Building Block Validation for in‑House Fragment‑Based Screening Libraries

The unique combination of a hydrogen‑bond‑donating/accepting piperazin‑2‑one core, a conformationally constrained cyclobutyl ring, and a reactive N1‑position for downstream diversification makes this building block a chemically validated entry for fragment‑based screening collections [1][2]. Its demonstrated translation from biochemical potency (PI3Kδ IC50 = 2.5 nM) to cellular (IC50 = 0.38–0.95 μM) and in vivo efficacy [1] provides a de‑risked starting point compared to building blocks that have only been characterized in silico or in single‑concentration biochemical screens.

Quote Request

Request a Quote for 4-(Cyclobutylcarbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.